![molecular formula C10H11NO2S B14137730 Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate CAS No. 89295-37-4](/img/structure/B14137730.png)
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate typically involves the reaction of pyridine-2-thiol with methyl 2-bromoacrylate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of pyridine-2-thiol attacks the electrophilic carbon of the bromoacrylate, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the sulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium amide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. The ester moiety can undergo hydrolysis, releasing the active pyridine derivative.
類似化合物との比較
Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate can be compared with other pyridine derivatives, such as:
Methyl 2-{[(pyridin-2-yl)oxy]methyl}prop-2-enoate: Similar structure but with an oxygen atom instead of sulfur.
Methyl 2-{[(pyridin-2-yl)amino]methyl}prop-2-enoate: Contains an amino group instead of a sulfanyl group.
Methyl 2-{[(pyridin-2-yl)carbonyl]methyl}prop-2-enoate: Features a carbonyl group in place of the sulfanyl group.
特性
CAS番号 |
89295-37-4 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC名 |
methyl 2-(pyridin-2-ylsulfanylmethyl)prop-2-enoate |
InChI |
InChI=1S/C10H11NO2S/c1-8(10(12)13-2)7-14-9-5-3-4-6-11-9/h3-6H,1,7H2,2H3 |
InChIキー |
XCZICJZDYUHEDQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=C)CSC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-chloro-5-nitrophenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B14137660.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)
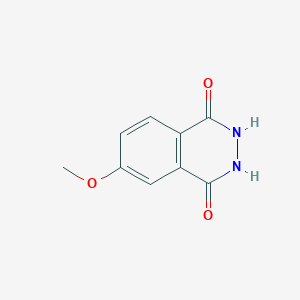
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)

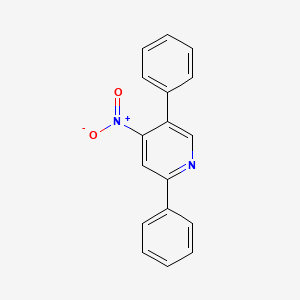
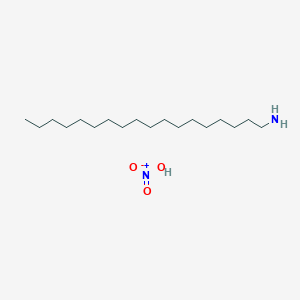

![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)

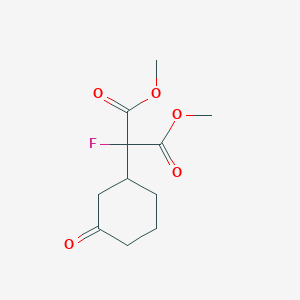
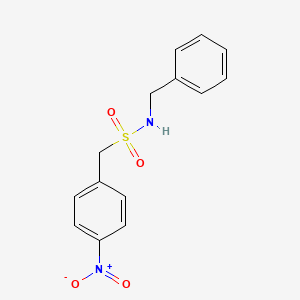
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
